5-(Octan-2-YL)benzene-1,3-diol
Description
5-(Octan-2-yl)benzene-1,3-diol is a resorcinol derivative characterized by a benzene-1,3-diol core substituted with a branched octan-2-yl group at the 5-position. This alkyl chain imparts distinct physicochemical properties, including increased lipophilicity compared to simpler resorcinol derivatives. The octan-2-yl substituent likely enhances membrane permeability, making it relevant for pharmaceutical or agrochemical applications.
Properties
CAS No. |
27871-95-0 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-octan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-11(2)12-8-13(15)10-14(16)9-12/h8-11,15-16H,3-7H2,1-2H3 |
InChI Key |
BVVASICBXLGLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents : Alkyl chains (e.g., octan-2-yl) increase lipophilicity, favoring membrane interaction, while aryl groups (e.g., resveratrol’s styryl) enhance π-π stacking and antioxidant capacity .
- Branching and Unsaturation: Branched chains (e.g., 2-methyloctan-2-yl) reduce crystallization tendencies compared to linear analogs, improving solubility . Unsaturated chains (e.g., AN1’s Z-nonenyl) may enhance biological activity by mimicking natural lipid structures .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Spectroscopic Insights :
- NMR: Alkyl-substituted resorcinols (e.g., octan-2-yl) show upfield shifts for methylene protons (δ 1.2–1.5 ppm) in the alkyl chain, distinct from aromatic protons in resveratrol (δ 6.5–7.2 ppm) .
- Fluorescence: Thiadiazole derivatives (e.g., ’s NTBD) exhibit fluorescence quenching due to tautomerism (cis-/trans-enol forms), whereas alkyl-resorcinols like this compound show weaker fluorescence .
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